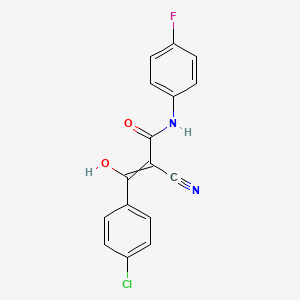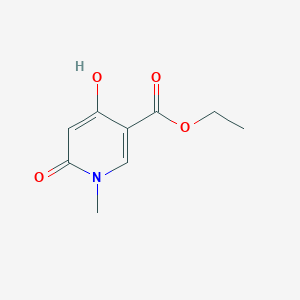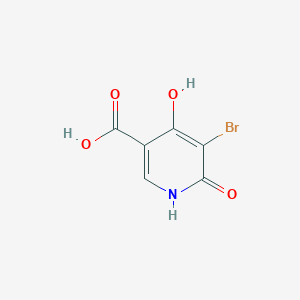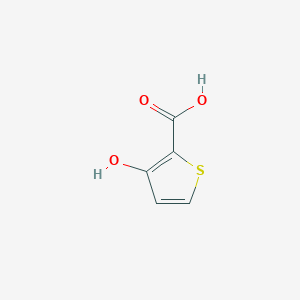![molecular formula C13H8N2O3 B1395628 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 1183092-86-5](/img/structure/B1395628.png)
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
描述
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, also known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPD is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure. This compound is known for its unique properties, such as its ability to inhibit the enzyme HPPD, which is involved in the biosynthesis of carotenoids and plastoquinone in plants. In
科学研究应用
Synthesis of Pyrazolopyridine Derivatives
The core structure of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione serves as a precursor in the synthesis of pyrazolopyridine derivatives. These derivatives are synthesized via a new pathway involving a sequential opening/closing cascade reaction . The process benefits from room temperature conditions, short reaction times, and operational simplicity, making it an efficient method for creating compounds with potential bioactive properties.
Medicinal Chemistry: Antituberculosis Agents
In medicinal chemistry, this compound’s derivatives have been explored as promising lead candidates against Mycobacterium tuberculosis . Through molecular docking and biological activity studies, certain substitutions on the pyrazolopyridine scaffold exhibit significant antituberculotic activity. This highlights the compound’s potential as a backbone for developing new antituberculosis drugs.
Catalysis Using Amorphous Carbon-Supported Sulfonic Acid
The compound is used in catalytic processes involving amorphous carbon-supported sulfonic acid (AC-SO3H). This catalyst, with its enhanced surface properties due to the –SO3H groups, shows remarkable activity in the synthesis of pyrazolopyridine derivatives . The use of AC-SO3H offers advantages such as low cost, non-toxicity, and stability, which are crucial for sustainable chemical processes.
Development of New Synthetic Strategies
Researchers have utilized 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to develop new synthetic strategies for nitrogen-containing heterocycles . These heterocycles are fundamental frameworks in pharmaceuticals and agrochemicals, and the compound’s role in their synthesis is pivotal for the discovery of potent bioactive agents.
Structural Modification for Drug Discovery
The compound’s structure allows for various modifications, enabling the creation of a combinatorial library of new molecular entities (NCEs) for drug discovery . The versatility of the scaffold and the diverse biological activity of its derivatives make it a medicinally privileged structure, providing opportunities for exploring structure-activity relationships (SAR).
Intermediate for Pharmaceutical Compounds
Lastly, 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione acts as a key intermediate in the synthesis of other pharmaceutical compounds. For instance, it has been used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a crucial intermediate for the antibiotic cefpirome .
作用机制
Target of Action
The primary targets of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent FGFR inhibitory activity, which can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione disrupts these pathways, potentially leading to the inhibition of tumor growth.
Result of Action
The molecular and cellular effects of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione’s action include the inhibition of cancer cell proliferation, induction of apoptosis, and significant inhibition of the migration and invasion of cancer cells .
属性
IUPAC Name |
6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-9-4-1-3-8(7-9)15-12(17)10-5-2-6-14-11(10)13(15)18/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAGKMHPVDPZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)


![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)



![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)